cadmium(2+);12-hydroxyoctadecanoate

Description

Cadmium(2+);12-hydroxyoctadecanoate is a cadmium carboxylate complex with the molecular formula C₃₆H₇₀CdO₆ (2:1 stoichiometry) and CAS number 69121-20-6 . It is derived from 12-hydroxyoctadecanoic acid (a hydroxy-substituted fatty acid) and cadmium ions. The compound features a long hydrophobic alkyl chain with a hydroxyl group at the 12th carbon, which influences its solubility and coordination behavior. A related variant with the formula C₁₈H₃₆O₃·½Cd (CAS: 38517-19-0) has also been reported, suggesting variable stoichiometric forms depending on synthesis conditions .

This compound is classified under REACH-regulated cadmium salts due to its inherent toxicity . Its primary applications are hypothesized to include lubricants, stabilizers, or surfactants, leveraging the amphiphilic nature of the hydroxy fatty acid chain.

Properties

CAS No. |

101012-94-6 |

|---|---|

Molecular Formula |

C36H70CdO6 |

Molecular Weight |

711.4 g/mol |

IUPAC Name |

cadmium(2+);12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

GZAFZVLKVLWJJD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The typical reaction involves dissolving cadmium chloride or cadmium nitrate in a suitable solvent, followed by the addition of 12-hydroxyoctadecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the cadmium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.

Reduction: Reduction reactions can convert the cadmium ion back to its metallic state or other lower oxidation states.

Substitution: The hydroxyl group in the 12-hydroxyoctadecanoate moiety can undergo substitution reactions with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cadmium oxide, while substitution reactions can produce various substituted derivatives of 12-hydroxyoctadecanoate .

Scientific Research Applications

Chemistry

In the realm of chemistry, cadmium(2+);12-hydroxyoctadecanoate serves as a precursor for synthesizing other cadmium-containing compounds. It is utilized in studies related to organometallic chemistry and coordination complexes. Its unique hydroxyl group at the 12-position of the fatty acid chain imparts distinct reactivity compared to other cadmium carboxylates .

Biology and Medicine

This compound is employed in biological research to investigate cadmium's effects on cellular processes and its potential toxicity. The compound acts as a model to study interactions between cadmium ions and biological molecules, including proteins and nucleic acids. These interactions may influence enzyme activity and gene expression, leading to various biochemical effects such as oxidative stress and disruption of metal ion homeostasis .

Case Study: Toxicity Assessment

A chronic exposure study in male Wistar rats revealed that cadmium exposure could lead to significant renal dysfunction and bone fragility. The study highlighted that cadmium accumulation in organs such as the kidneys and liver poses serious health risks, emphasizing the need for careful handling of cadmium compounds in research settings .

Industrial Applications

This compound finds applications in several industrial processes:

- Production of Cadmium-Based Materials: It is used in manufacturing cadmium oxide and cadmium sulfide, which are essential in pigments, coatings, and semiconductors.

- Stabilizers in Plastics: The compound acts as a stabilizer for polyvinyl chloride (PVC) and other plastics, enhancing their durability against heat and light.

- Lubricants: It is also utilized in formulating lubricants for various industrial applications .

Mechanism of Action

The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular signaling pathways, induce oxidative stress, and interfere with calcium homeostasis. These interactions result in cellular damage and apoptosis . The compound’s effects are mediated through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cadmium Carboxylates

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Cadmium(2+);12-hydroxyoctadecanoate | C₃₆H₇₀CdO₆ | 69121-20-6 | 718.35 | Hydroxy-substituted long alkyl chain |

| Cadmium oxalate | CdC₂O₄ | 814-88-0 | 200.43 | Short-chain dicarboxylate ligand |

| Cadmium iodate | Cd(IO₃)₂ | 13477-17-3 | 462.21 | Inorganic oxyanion (IO₃⁻) coordination |

| Cadmium myristate | C₂₈H₅₄CdO₄ | 10196-67-5 | 567.14 | Saturated C14 fatty acid derivative |

Key Observations :

- Hydrophobicity: this compound exhibits higher hydrophobicity than cadmium oxalate or iodate due to its long alkyl chain, which may enhance lipid solubility and bioaccumulation risks .

- Coordination Chemistry: The hydroxyl group in 12-hydroxyoctadecanoate allows for hydrogen bonding or chelation, unlike cadmium oxalate (rigid planar structure) or iodate (ionic bonding) .

Toxicity and Regulatory Status

All cadmium compounds are classified as carcinogens and subject to strict regulations under REACH. However, differences in bioavailability exist:

Biological Activity

Cadmium(2+);12-hydroxyoctadecanoate, a cadmium salt of 12-hydroxyoctadecanoic acid, is a compound that has garnered attention due to its potential biological activities and associated health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

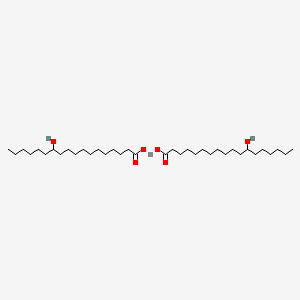

This compound has the following structural formula:

It consists of cadmium ions complexed with the fatty acid 12-hydroxyoctadecanoate. This compound is part of a broader class of cadmium salts derived from medium- and long-chain carboxylic acids, which are commonly used in various industrial applications, including as stabilizers in plastics and coatings .

Toxicity and Absorption

Cadmium is known for its toxicological properties. Upon exposure, cadmium can accumulate in various organs, particularly the kidneys and liver. Studies have shown that cadmium absorption through different routes varies significantly:

- Inhalation: Absorption rates range from 30% to 50% depending on particle size.

- Oral Exposure: Low doses result in higher absorption rates compared to higher doses .

The biological half-life of cadmium in the human body is approximately 10-20 years, leading to chronic health issues associated with prolonged exposure.

Cellular Mechanisms

Cadmium induces toxicity primarily through oxidative stress mechanisms. It inhibits antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. The binding of cadmium to thiol groups in proteins disrupts normal cellular functions and can lead to apoptosis .

Cancer Risk

Research indicates that exposure to cadmium compounds is linked to an increased risk of various cancers, including lung, kidney, prostate, and pancreatic cancer. The carcinogenic potential is attributed to cadmium's ability to interfere with DNA repair mechanisms and promote oxidative damage . A notable study highlighted the correlation between environmental cadmium exposure and pancreatic cancer development through observational and experimental approaches .

Renal Effects

Cadmium primarily targets the kidneys, causing tubular dysfunction and decreased glomerular filtration rates. Long-term exposure can lead to chronic kidney disease characterized by proteinuria and increased risk of kidney stones . In animal studies, significant renal effects were observed at exposure levels as low as 5 mg/L .

Case Studies

- Acute Poisoning Incidents : Several case studies document acute poisoning due to cadmium exposure in occupational settings. Symptoms included severe renal impairment and systemic toxicity, emphasizing the need for stringent safety measures in environments where cadmium is handled.

- Chronic Exposure Studies : A study involving Wistar rats exposed to varying doses of cadmium chloride demonstrated dose-dependent accumulation in organs without immediate systemic toxicity at lower doses (up to 30 ppm). However, significant skeletal deformities were noted at higher concentrations .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Absorption | Varies by route; significant accumulation in kidneys/liver |

| Oxidative Stress | Induces ROS; inhibits antioxidant enzymes |

| Cancer Risk | Linked to multiple cancer types; disrupts DNA repair |

| Renal Dysfunction | Early signs include proteinuria; chronic exposure leads to severe kidney damage |

| Skeletal Effects | Bone disease observed; potential link to hypercalcinuria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.